{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine

Physicochemical profiling Synthetic intermediate handling Purification optimization

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine (CAS 1171936-18-7; IUPAC: [4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine; molecular formula C₁₂H₁₅N₃; MW 201.27 g/mol) is a specialized heterocyclic primary amine building block featuring a 4-methylpyrazole moiety connected to a benzylamine core via a methylene (–CH₂–) spacer. This compound serves as a critical synthetic intermediate in the preparation of potent plasma kallikrein inhibitors, as demonstrated in multiple Kalvista Pharmaceuticals patent families (US9533987, US9670157, US9834513), where it provides the central benzyl-pyrazole scaffold for nanomolar-affinity therapeutic candidates.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1171936-18-7
Cat. No. B3216494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine
CAS1171936-18-7
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2=CC=C(C=C2)CN
InChIInChI=1S/C12H15N3/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12/h2-5,7-8H,6,9,13H2,1H3
InChIKeyVEXDHARDMKRGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine (CAS 1171936-18-7) – A Differentiated Pyrazole-Benzylamine Building Block


{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine (CAS 1171936-18-7; IUPAC: [4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine; molecular formula C₁₂H₁₅N₃; MW 201.27 g/mol) is a specialized heterocyclic primary amine building block featuring a 4-methylpyrazole moiety connected to a benzylamine core via a methylene (–CH₂–) spacer . This compound serves as a critical synthetic intermediate in the preparation of potent plasma kallikrein inhibitors, as demonstrated in multiple Kalvista Pharmaceuticals patent families (US9533987, US9670157, US9834513), where it provides the central benzyl-pyrazole scaffold for nanomolar-affinity therapeutic candidates [1]. Its predicted physicochemical profile includes a boiling point of 373.1±30.0 °C, density of 1.11±0.1 g/cm³, and pKa of 9.05±0.10, distinguishing it from direct-attachment and des-methyl analogs .

Why {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine Cannot Be Replaced by Close Analogs – Structural and Performance Consequences


Attempting to substitute the title compound with the direct-attachment analog (4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006951-00-3) or the des-methyl variant 4-(1H-pyrazol-1-ylmethyl)benzylamine (CAS 904696-62-4) will fundamentally alter the geometry, conformational flexibility, and electronic character of the final inhibitor scaffold. The methylene spacer in the title compound introduces an additional rotatable bond (confirmed by SMILES: CC1=CN(CC2=CC=C(CN)C=C2)N=C1 ) that is absent in CAS 1006951-00-3, enabling a different vector angle for the pyrazole ring relative to the benzylamine core. In Kalvista's plasma kallikrein inhibitor programs, the {4-[(4-methylpyrazol-1-yl)methyl]benzyl} motif specifically conferred inhibitors with IC₅₀ values of 1–11 nM against plasma kallikrein, while analogs lacking the methylene spacer or 4-methyl substitution showed substantially reduced potency or were not pursued in the same patent examples [1]. Furthermore, the 4-methyl substituent on the pyrazole ring contributes to metabolic stability and target-binding lipophilicity, a feature absent in the des-methyl analog. Generic substitution without systematic comparative evaluation would introduce uncharacterized risks to synthetic route reproducibility and downstream biological activity.

Quantitative Differentiation Evidence for {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine Relative to Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. Direct-Attachment Analog (CAS 1006951-00-3)

The title compound (CAS 1171936-18-7) exhibits a predicted boiling point of 373.1±30.0 °C and density of 1.11±0.1 g/cm³, compared to 329.9±30.0 °C and 1.14±0.1 g/cm³ for the direct-attachment analog (4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006951-00-3) . The ~43 °C higher boiling point of the title compound reflects its larger molecular weight (201.27 vs. 187.24 g/mol) and additional methylene group, which increases van der Waals interactions. The lower density (1.11 vs. 1.14 g/cm³) indicates a less compact molecular packing despite the higher mass. The pKa values are comparable (9.05±0.10 vs. 9.01±0.10), suggesting similar basicity of the primary amine . These differences are relevant for distillation-based purification, solvent selection for reactions, and storage condition optimization.

Physicochemical profiling Synthetic intermediate handling Purification optimization

Enabling Sub-nanomolar to Low-nanomolar Plasma Kallikrein Inhibitors: IC₅₀ Range 1–11 nM in Kalvista Patent Series

Derivatives incorporating the {4-[(4-methylpyrazol-1-yl)methyl]benzyl} scaffold consistently achieve exceptional potency against human plasma kallikrein. In US9670157, Example 111 (BDBM187097) demonstrated an IC₅₀ of 1 nM, while Example 112 (BDBM187098) showed an IC₅₀ of 2 nM [1]. Example 85 (BDBM186919) displayed an IC₅₀ of 11 nM against plasma kallikrein [2]. In US9533987, Example 31 (BDBM263248) exhibited an IC₅₀ of 2 nM using H-D-Pro-Phe-Arg-AFC fluorogenic substrate with a 5-minute preincubation [3]. These values position the scaffold among the most potent disclosed small-molecule plasma kallikrein inhibitor chemotypes, with consistent reproducibility across multiple patent families and example series.

Plasma kallikrein inhibition Diabetic macular edema Hereditary angioedema

Selectivity Over Related Serine Proteases: >774-Fold Discrimination Between Plasma Kallikrein and KLK1

For BDBM186919 (US9670157, Example 85), which directly incorporates the {4-[(4-methylpyrazol-1-yl)methyl]benzyl} building block, the IC₅₀ against human plasma kallikrein is 11 nM, while the IC₅₀ against kallikrein-1 (KLK1) is >8,510 nM [1]. This represents a selectivity ratio of >774-fold. Similarly, for BDBM187097 (Example 111), the IC₅₀ against KLK1 was >10,000 nM compared to 1 nM against plasma kallikrein, yielding >10,000-fold selectivity [2]. This selectivity profile is a direct consequence of the specific molecular geometry conferred by the methylene-linked 4-methylpyrazole-benzylamine scaffold, which optimally occupies the plasma kallikrein S1 pocket while disfavoring KLK1 binding.

Serine protease selectivity KLK1 off-target Therapeutic window

Structural Differentiation: Methylene Spacer Confers Unique Conformational and Vector Properties vs. Direct-Attachment and Meta Isomers

The title compound features a –CH₂– spacer between the 4-methylpyrazole and the para-benzylamine core (SMILES: CC1=CN(CC2=CC=C(CN)C=C2)N=C1), creating a total of 4 rotatable bonds (pyrazole-CH₂, CH₂-phenyl, phenyl-CH₂, CH₂-NH₂) . In contrast, the direct-attachment analog (CAS 1006951-00-3) has only 2 rotatable bonds (phenyl-pyrazole, phenyl-CH₂-NH₂), significantly restricting the accessible conformational space [1]. The meta isomer 3-(1H-pyrazol-1-ylmethyl)benzylamine (CAS 562803-76-3) introduces a different vector angle (~120° vs. ~180° para) and has a lower predicted boiling point of 358.2 °C, reflecting altered intermolecular interactions . In the Kalvista patent series, the para-methylene-linked scaffold is consistently preferred across dozens of exemplified compounds (e.g., US11180484, US9533987), suggesting that this specific geometry is optimal for productive binding interactions in the plasma kallikrein active site [2].

Scaffold geometry Conformational flexibility Structure-activity relationship

Consistent Reproducibility Across Multiple Patent Families and Example Series Confirms Scaffold Robustness

The {4-[(4-methylpyrazol-1-yl)methyl]benzyl} scaffold appears in at least four distinct US patent families assigned to Kalvista Pharmaceuticals (US9533987, US9670157, US9834513, US11180484) spanning 2014–2021 [1]. Across these patents, the scaffold is used in over 20 specific exemplified compounds, with consistent nanomolar plasma kallikrein inhibitory activity (IC₅₀ range: 1–11 nM) irrespective of variations in the amide-capping group [2]. This breadth of exemplification indicates that the building block is synthetically robust under diverse amide coupling conditions and that its contribution to target binding is largely independent of the specific capping moiety. In contrast, building blocks such as 4-(1H-pyrazol-1-ylmethyl)benzylamine (lacking the 4-methyl group) are not exemplified in these patent series, implying either inferior potency or synthetic incompatibility .

Synthetic reproducibility Patent validation Medicinal chemistry robustness

Optimal Application Scenarios for {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine Based on Evidence


Plasma Kallikrein Inhibitor Lead Optimization for Diabetic Macular Edema and Hereditary Angioedema Programs

Medicinal chemistry teams pursuing small-molecule plasma kallikrein inhibitors for retinal vascular indications or HAE should procure this building block as a privileged starting scaffold. The evidence demonstrates that the {4-[(4-methylpyrazol-1-yl)methyl]benzyl} core, when elaborated via amide coupling at the benzylamine nitrogen, consistently yields inhibitors with IC₅₀ values between 1 and 11 nM against human plasma kallikrein . The scaffold's >774-fold selectivity over KLK1 (demonstrated for Example 85, BDBM186919: IC₅₀ 11 nM vs. >8,510 nM) provides a meaningful selectivity starting point that can be further optimized [1]. The extensive patent exemplification across four patent families validates synthetic tractability under diverse coupling conditions [2].

Structure-Activity Relationship (SAR) Studies on Pyrazole-Benzylamine Scaffold Geometry

Researchers exploring the impact of linker geometry on serine protease inhibitor potency should use this compound as the para-methylene-linked reference standard. Its unique 4-rotatable-bond architecture (vs. 2 for CAS 1006951-00-3) creates a distinct conformational landscape that has been empirically validated in plasma kallikrein binding . The meta isomer (CAS 562803-76-3, BP 358.2 °C) and the direct-attachment analog (CAS 1006951-00-3, BP 329.9 °C) provide orthogonal comparators for probing the contribution of linker length, vector angle, and flexibility to target engagement [1]. Systematic comparison of these three building blocks in parallel amide coupling reactions enables rigorous SAR dissection.

Synthetic Route Development Requiring High-Boiling Amine Intermediates Compatible with Distillation Purification

Process chemistry groups developing scalable synthetic routes should evaluate this compound when the synthetic sequence demands an amine intermediate with a boiling point above 350 °C. At 373.1±30.0 °C (predicted), the title compound's boiling point is ~43 °C higher than the direct-attachment analog (CAS 1006951-00-3: 329.9±30.0 °C) . This elevation provides a broader operational window for vacuum distillation purification of intermediates post-amide coupling, potentially reducing the need for chromatographic purification at scale. The compound's predicted pKa of 9.05±0.10 (essentially identical to the comparator's 9.01±0.10) ensures that amine basicity and salt-formation behavior remain predictable and comparable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.